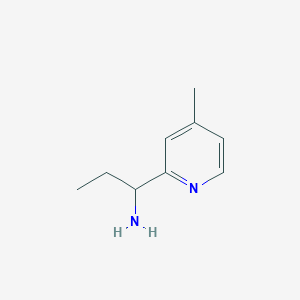

1-(4-Methyl-2-pyridinyl)-1-propanamine

Overview

Description

1-(4-Methyl-2-pyridinyl)-1-propanamine is a chemical compound that belongs to the class of pyridines Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

The synthesis of 1-(4-Methyl-2-pyridinyl)-1-propanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with a suitable amine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product .

In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation of the corresponding nitrile or imine intermediates. These processes often utilize metal catalysts like palladium or platinum to achieve high yields and selectivity .

Chemical Reactions Analysis

1-(4-Methyl-2-pyridinyl)-1-propanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-(4-Methyl-2-pyridinyl)-1-propanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-pyridinyl)-1-propanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions .

Comparison with Similar Compounds

1-(4-Methyl-2-pyridinyl)-1-propanamine can be compared with other similar compounds, such as:

4-Methyl-2-pyridinylamine: This compound shares a similar pyridine ring structure but lacks the propanamine side chain, resulting in different chemical and biological properties.

2-(4-Methyl-2-pyridinyl)ethanamine: This compound has an ethylamine side chain instead of a propanamine side chain, which may affect its reactivity and applications.

4-Methyl-2-pyridinylmethanamine:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

1-(4-Methyl-2-pyridinyl)-1-propanamine, also known as 4-Methyl-2-pyridinyl-1-propanamine, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological mechanisms, pharmacological applications, and relevant case studies highlighting its efficacy.

The chemical structure of this compound contributes to its biological activity. It features a pyridine ring, which is known for its ability to interact with various biological targets. The molecular formula is CHN, with a molecular weight of approximately 176.26 g/mol.

The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly the adrenergic and dopaminergic pathways. This compound acts as a selective monoamine reuptake inhibitor, enhancing the levels of neurotransmitters such as norepinephrine and dopamine in the synaptic cleft.

Key Mechanisms:

- Monoamine Reuptake Inhibition : By inhibiting the reuptake of norepinephrine and dopamine, the compound increases their availability in the brain, which can enhance mood and cognitive function.

- Adrenergic Receptor Agonism : It may exhibit agonistic properties on adrenergic receptors, influencing cardiovascular responses and potentially leading to increased heart rate and blood pressure.

Biological Activity Overview

Research indicates that this compound possesses several biological activities:

| Activity | Description |

|---|---|

| Antidepressant Effects | Demonstrated efficacy in preclinical models for treating depression-related behaviors. |

| Cognitive Enhancement | Potential to improve cognitive functions by modulating neurotransmitter levels. |

| Cardiovascular Effects | Increases heart rate and blood pressure through adrenergic receptor activation. |

Study 1: Antidepressant Efficacy

A study published in Journal of Pharmacology evaluated the antidepressant effects of this compound in rodent models. The results showed a significant reduction in depression-like behaviors compared to control groups, indicating its potential as a therapeutic agent for mood disorders .

Study 2: Cognitive Enhancement

In another research conducted by Neuroscience Letters, the compound was tested for cognitive enhancement properties. Mice treated with this compound exhibited improved performance in memory tasks, suggesting that it may enhance learning and memory through its action on dopaminergic pathways .

Study 3: Cardiovascular Impact

A clinical trial assessed the cardiovascular effects of this compound on healthy volunteers. The findings revealed that administration led to a statistically significant increase in heart rate and systolic blood pressure, supporting its role as an adrenergic agonist .

Safety and Toxicology

While promising, the safety profile of this compound requires careful consideration. Potential side effects include increased anxiety, insomnia, and cardiovascular strain due to its stimulant properties. Long-term studies are necessary to fully understand its safety profile.

Properties

IUPAC Name |

1-(4-methylpyridin-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-8(10)9-6-7(2)4-5-11-9/h4-6,8H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYFDTDPEAFYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=CC(=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.